
TCO-PNB Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of TCO-PNB Ester involves the reaction of trans-cyclooctene with p-nitrophenyl carbonate. The reaction conditions typically include the use of solvents such as dichloromethane (DCM) and dimethylformamide (DMF), and the reaction is carried out at low temperatures to ensure the stability of the product . Industrial production methods also follow similar synthetic routes but are scaled up to meet commercial demands .
Chemical Reactions Analysis
TCO-PNB Ester undergoes several types of chemical reactions:
Substitution Reactions: The p-nitrobenzyl ester group reacts with amines to form amide bonds.
Click Chemistry Reactions: The trans-cyclooctene group reacts with tetrazines in a highly specific and efficient manner.
Major Products: The major products formed from these reactions include amide derivatives and tetrazine-linked compounds.
Scientific Research Applications
TCO-PNB Ester has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of TCO-PNB Ester involves its reactivity with specific molecular targets:
Comparison with Similar Compounds
TCO-PNB Ester can be compared with other similar compounds:
(4E)-Cyclooct-4-enyl 2,5-dioxo-1-pyrrolidinyl carbonate: Similar in structure but differs in its reactivity and applications.
(E)-Cyclooct-4-enol: Another cyclooctene derivative with different functional groups and reactivity.
TCO-amine HCl salt: Shares the trans-cyclooctene group but has different reactivity due to the presence of an amine group.
This compound stands out due to its dual reactivity with both amines and tetrazines, making it a versatile tool in various scientific applications.
Properties
Molecular Formula |
C15H17NO5 |
|---|---|
Molecular Weight |
291.30 g/mol |
IUPAC Name |
[(1R,4E)-cyclooct-4-en-1-yl] (4-nitrophenyl) carbonate |
InChI |
InChI=1S/C15H17NO5/c17-15(20-13-6-4-2-1-3-5-7-13)21-14-10-8-12(9-11-14)16(18)19/h1-2,8-11,13H,3-7H2/b2-1+/t13-/m0/s1 |
InChI Key |
FJMMADPCDJNXAH-AORQRIRUSA-N |
Isomeric SMILES |
C1C/C=C/CC[C@@H](C1)OC(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
C1CC=CCCC(C1)OC(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


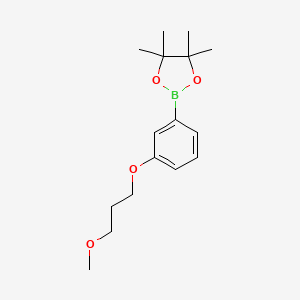
![Benzoic acid, 3-(1,3-dioxo-2-azaspiro[4.5]dec-2-yl)-](/img/structure/B15063241.png)
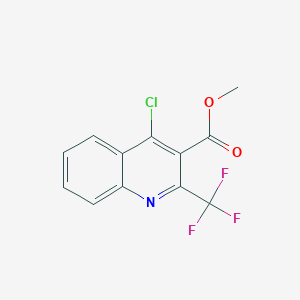
![8-Methyl-3-[(phenylamino)methyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B15063248.png)
![tert-Butyl 2-(tert-butyl)-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate](/img/structure/B15063254.png)
![N'-{[(Methylsulfanyl)carbonyl]oxy}[(quinolin-8-yl)oxy]ethanimidamide](/img/structure/B15063257.png)
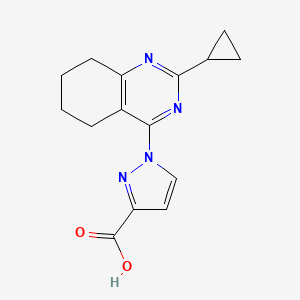
![5-Hydroxy-2,2,8,8-tetramethyl-2,3,7,8-tetrahydropyrano[3,2-g]chromene-4,6-dione](/img/structure/B15063266.png)
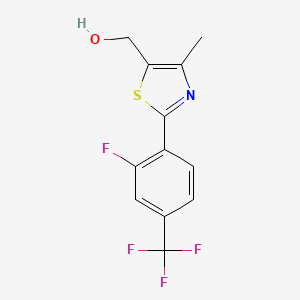
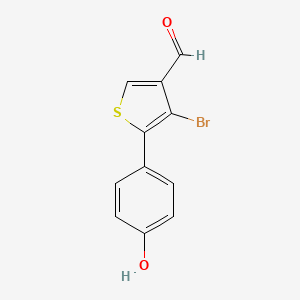
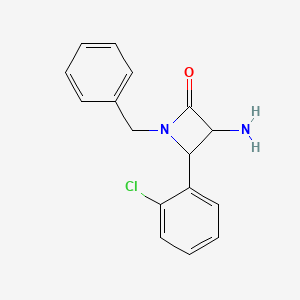
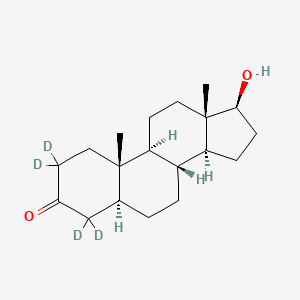
![2-(4-Bromophenyl)imidazo[1,2-A]pyridin-3-amine](/img/structure/B15063307.png)
![5-Bromospiro[chroman-2,4'-piperidin]-4-one](/img/structure/B15063319.png)
